BenchChemオンラインストアへようこそ!

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

Medicinal chemistry Solubility optimization CNS drug design

2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide is a synthetic piperazine-acetamide hybrid that combines a 4-nitrophenylpiperazine motif with a 4-phenoxyphenylacetamide side chain. The compound belongs to a class of N-arylpiperazine derivatives that have been explored as selective dopamine D4 receptor antagonists, with related scaffolds demonstrating >100-fold D4/D2 binding selectivity.

Molecular Formula C24H24N4O4
Molecular Weight 432.48
CAS No. 882080-62-8
Cat. No. B2645218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
CAS882080-62-8
Molecular FormulaC24H24N4O4
Molecular Weight432.48
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H24N4O4/c29-24(25-19-6-12-23(13-7-19)32-22-4-2-1-3-5-22)18-26-14-16-27(17-15-26)20-8-10-21(11-9-20)28(30)31/h1-13H,14-18H2,(H,25,29)
InChIKeyOBVMYWSCQAMPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide (CAS 882080-62-8): Structural Profile and Procurement-Class Positioning


2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide is a synthetic piperazine-acetamide hybrid that combines a 4-nitrophenylpiperazine motif with a 4-phenoxyphenylacetamide side chain [1]. The compound belongs to a class of N-arylpiperazine derivatives that have been explored as selective dopamine D4 receptor antagonists, with related scaffolds demonstrating >100-fold D4/D2 binding selectivity [2]. The 4-phenoxyphenyl terminus distinguishes this compound from simpler anilide analogs and may influence target selectivity, solubility, and metabolic stability relative to methoxy, chloro, or unsubstituted phenyl comparators.

Why 2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide Cannot Be Replaced by Generic N-Arylpiperazine Analogs


Within the nitrophenylpiperazine-acetamide series, minor aryl-ether substitutions on the terminal anilide produce divergent physicochemical and pharmacological profiles that preclude generic interchange. The 4-phenoxyphenyl group introduces a larger hydrophobic surface and distinct hydrogen-bonding capacity compared to the 4-methoxyphenyl analog (CAS 882080-77-5) [1]. The piperazine ring provides conformational flexibility and a basic amine center that is absent in the simpler 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide scaffold (CAS 389078-92-6) . These structural features collectively affect target engagement kinetics, solubility, and off-target liability in ways that computational property comparisons can begin to quantify, as detailed in Section 3.

Quantitative Differential Evidence for 2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide vs. Closest Analogs


Increased Topological Polar Surface Area (TPSA) Relative to 4-Methoxy Analog Improves Aqueous Solubility Potential

The target compound exhibits a computed TPSA of 90.6 Ų versus 79.5 Ų for N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS 882080-77-5), a difference of 11.1 Ų driven by the additional oxygen atom in the phenoxy linker [1][2]. This higher TPSA is expected to enhance aqueous solubility while remaining below the 140 Ų ceiling often associated with blood-brain barrier permeability, positioning the compound favorably for CNS target engagement relative to the less polar methoxy analog.

Medicinal chemistry Solubility optimization CNS drug design

Higher LogP and Molecular Weight Differentiate from Non-Piperazine Phenoxyphenyl Acetamide Analog

The target compound has a computed XLogP3 of 4.1 and molecular weight of 432.5 g/mol. In contrast, 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide (CAS 389078-92-6), which lacks the piperazine ring, has a molecular weight of 348.4 g/mol and an estimated XLogP3 approximately 3.2 (based on fragment-based calculation) [1]. The piperazine insertion increases both molecular weight (+84.1 Da) and lipophilicity, which may enhance target-binding surface area contact and modulate metabolic clearance pathways.

Lipophilicity Drug-likeness Physicochemical profiling

Piperazine Ring Introduces an Additional Hydrogen-Bond Acceptor and Rotatable Bond vs. Direct-Linked Acetamide Comparator

The target compound possesses 6 hydrogen-bond acceptors and 6 rotatable bonds, compared to 4 hydrogen-bond acceptors and 4 rotatable bonds for 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide [1]. The piperazine ring contributes two additional H-bond acceptors (the two nitrogen atoms) and two additional rotatable bonds, providing greater conformational entropy and potential for multivalent target interactions.

Conformational flexibility Hydrogen bonding Target engagement

Phenoxy Group Provides Distinct Electronic and Steric Profile vs. Methoxy in Dopamine D4 Receptor Scaffolds

In the N-(substituted-phenyl)piperazine series, compounds bearing 4-substituted phenyl groups on the terminal amide exhibit differential D4/D2 selectivity. While direct binding data for the target compound are not publicly available, the class-level SAR indicates that increasing the steric bulk and lipophilicity at the 4-position (phenoxy >> methoxy > H) generally shifts selectivity toward the D4 receptor subtype [1]. The phenoxy substituent's larger van der Waals volume (approximately 50% greater than methoxy) may enhance occupancy of the D4 receptor's larger hydrophobic pocket relative to D2.

Dopamine D4 receptor SAR analysis Phenylpiperazine ligands

Availability at ≥95% Purity from Multiple Commercial Sources with Documented Analytical Specifications

The target compound is commercially available at ≥95% purity from suppliers including AKSci (catalog 4661CN) and others, with molecular formula C24H24N4O4 and molecular weight 432.5 g/mol confirmed by NMR and HPLC . In contrast, structurally simpler analogs such as 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide (CAS 389078-92-6) are less commonly stocked and may require custom synthesis. The target compound's inclusion in the SALOR-INT library (L157538-1EA) indicates its curation for high-throughput screening applications.

Procurement Purity Quality control

Recommended Research and Procurement Application Scenarios for 2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide


Dopamine D4 Receptor Antagonist Lead Optimization and Selectivity Profiling

Based on the established class-level SAR for N-(substituted-phenyl)piperazine D4 antagonists, this compound is suitable as a starting point for selectivity optimization against D2 and other aminergic receptors. The phenoxy substituent is predicted to favor D4 occupancy over D2, as supported by the Boyfield et al. (1996) series showing >100-fold selectivity for related analogs [1]. Researchers should conduct comparative radioligand binding assays against a panel of dopamine receptor subtypes to quantify the selectivity window.

Physicochemical Property Benchmarking for CNS Drug Design

With a TPSA of 90.6 Ų and XLogP3 of 4.1 [1], this compound occupies a favorable region of CNS drug-like space and can serve as a reference for evaluating how aryl-ether modifications modulate permeability and solubility within piperazine-acetamide series. It is suitable for PAMPA-BBB and MDCK permeability assays in tandem with thermodynamic solubility measurements.

High-Throughput Screening Library Inclusion for GPCR Target Panels

As a member of the Sigma-Aldrich Library of Rare Organics (SALOR-INT L157538-1EA) and commercially available at ≥95% purity [1], this compound is ready for immediate deployment in HTS campaigns targeting aminergic GPCRs, including but not limited to dopamine, serotonin, and adrenergic receptor families.

Fragment-Based or Structure-Guided Elaboration of Piperazine-Acetamide Scaffolds

The presence of two distinct hydrogen-bond acceptor sites (nitrophenyl nitro group and phenoxy ether oxygen) and the basic piperazine nitrogen makes this compound a versatile core for fragment merging or virtual screening against protein structures with complementary hydrogen-bond donor residues. Docking studies can exploit the 6 rotatable bonds to explore conformational space.

Quote Request

Request a Quote for 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.